molecular formula C28H41NO B5215942 3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide

3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide

Cat. No.: B5215942
M. Wt: 407.6 g/mol
InChI Key: ZUZNIVWPAFTFSB-UHFFFAOYSA-N
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Description

3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide is an organic compound characterized by the presence of a phenyl group and a butanamide moiety attached to a 2,4,6-tritert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide typically involves the reaction of 2,4,6-tritert-butylphenylamine with a suitable acylating agent, such as 3-phenylbutanoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents

Properties

IUPAC Name

3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO/c1-19(20-14-12-11-13-15-20)16-24(30)29-25-22(27(5,6)7)17-21(26(2,3)4)18-23(25)28(8,9)10/h11-15,17-19H,16H2,1-10H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZNIVWPAFTFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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